Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate involves the esterification of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with methanol. The reaction proceeds under suitable conditions, resulting in the formation of the desired ester. Detailed synthetic pathways and reaction conditions can be found in the literature .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrole ring with two methyl groups (at positions 1 and 5) and an ester functional group (carboxylate) attached to position 2. The 3D representation of the structure can be visualized using computational tools .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and condensation reactions. Researchers have explored its reactivity in different contexts, and these findings are documented in scientific literature .
Scientific Research Applications
Antimicrobial Properties
- Synthesis of Antimicrobial Agents: A study by Hublikar et al. (2019) focused on synthesizing a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds demonstrated significant antibacterial and antifungal activities. The presence of a heterocyclic ring and methoxy group in the structure was found to enhance antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Calcium Channel Activation
- Calcium Channel Activator Research: Baxter et al. (1993) discovered methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176), a new class of calcium channel activator. This compound demonstrated potent activity in calcium uptake and increased contractility in guinea pig atria, marking a significant advancement in calcium channel research (Baxter et al., 1993).
Green Synthesis Methods
- Environmentally Friendly Synthesis: Fan et al. (2008) explored the green synthesis of methyl pyrrole-1-carboxylate using dimethyl carbonate (DMC) over solid bases. This method provided a more environmentally friendly approach to synthesizing pyrrole derivatives, highlighting the importance of sustainable chemical processes (Fan et al., 2008).
Chemosensor Development
- Optical Chemosensor Systems: Yang et al. (2018) developed an ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate-based chemosensor. This sensor showed high selectivity for Zn2+ and Cu2+ ions, demonstrating its potential in biochemical and environmental monitoring applications (Yang et al., 2018).
Synthesis and Structural Analysis
- Molecular Structure Analysis: Singh et al. (2014) conducted a mixed experimental and DFT study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research provided insights into the molecular structure, spectroscopic properties, and potential applications in heterocyclic compound formation (Singh et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1,5-dimethylpyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-7(9(6)2)8(10)11-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMMSLCPGVNVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342150 | |
Record name | Methyl 1,5-dimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73476-31-0 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 1,5-dimethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73476-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,5-dimethyl-2-pyrrolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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